BenchChemオンラインストアへようこそ!

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one

DHODH inhibition pyrimidine biosynthesis anticancer research

Procure 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one (CAS 1367825-97-5) for SAR studies with a validated sub-micromolar hDHODH inhibitor hit (IC50=709nM). The 6-Cl-8-Me pattern is critical; 8-Me analog shows 3.7-fold weaker activity (IC50=2600nM). This compound exhibits potent S.mansoni DHODH inhibition (IC50=23nM) and defined MAO-B activity (IC50=17,000nM). Uniquely, 6-Cl substitution preserves reactivity for Mannich base derivatization, unlike 8-substituted analogs which fail to react. Essential for reproducible lead optimization.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B11904831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NCCC2=O)Cl
InChIInChI=1S/C10H10ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3
InChIKeyAOCPZJOCCHRCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one (CAS 1367825-97-5): Structural and Procurement Specifications


6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one (CAS 1367825-97-5) is a heterocyclic organic compound belonging to the dihydroquinolin-4(1H)-one class [1]. Its molecular formula is C10H10ClNO with a molecular weight of 195.65 g/mol, featuring a chloro substituent at the 6-position and a methyl group at the 8-position on the quinolinone scaffold [2]. This substitution pattern confers distinct steric and electronic properties that differentiate it from other halogen-substituted analogs [3]. The compound is a white crystalline solid at room temperature, soluble in common organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO) [2], and is commercially available with typical purity specifications of ≥95% .

Why 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


In-class substitution of dihydroquinolin-4(1H)-one derivatives is scientifically unjustified without direct comparative data. The 6-chloro-8-methyl substitution pattern on 2,3-dihydroquinolin-4(1H)-one creates a unique pharmacophore that fundamentally alters both target binding affinity and synthetic reactivity compared to unsubstituted, mono-substituted, or differently halogenated analogs. The absence of the 6-chloro substituent reduces human DHODH inhibitory potency by approximately 3.7-fold (IC50 shift from 709 nM to 2,600 nM) [1]. Conversely, substitution at the 8-position alters chemical reactivity: 8-substituted compounds fail to undergo Mannich base reactions that proceed readily with 6-substituted derivatives [2]. These quantifiable differences demonstrate that generic substitution across this scaffold introduces unacceptable variability in both biological and synthetic performance, making compound-specific selection essential for reproducible research outcomes.

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one: Quantitative Comparative Evidence for Scientific Selection


Human DHODH Inhibitory Potency: 3.7-Fold Enhancement Over 8-Methyl Analog

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one inhibits human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 709 nM [1]. The 8-methyl analog lacking the 6-chloro substituent (8-methyl-2,3-dihydroquinolin-4(1H)-one) exhibits an IC50 of 2,600 nM under identical assay conditions [2].

DHODH inhibition pyrimidine biosynthesis anticancer research immunomodulation

Schistosoma mansoni DHODH Inhibition: 91-Fold Selectivity Window Versus Human Enzyme

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one exhibits potent inhibition of Schistosoma mansoni DHODH with an IC50 of 23 nM [1]. The 8-methyl analog lacking the 6-chloro substituent shows an IC50 of 2,100 nM against the same parasitic enzyme under identical assay conditions [2].

antiparasitic Schistosoma mansoni species-selective DHODH neglected tropical diseases

MAO-B vs MAO-A Selectivity Profile: Target Discrimination Data

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one inhibits human MAO-B with an IC50 of 17,000 nM and human MAO-A with an IC50 of 24,000 nM [1]. For comparison, the 6-bromo-8-methyl analog exhibits MAO-A IC50 of 57,300 nM and MAO-B IC50 >100,000 nM [2][3].

monoamine oxidase neuropharmacology CNS drug discovery enzyme selectivity

Synthetic Reactivity: Position-Dependent Mannich Base Reaction Compatibility

6-Substituted 2,3-dihydroquinolin-4(1H)-ones react with Mannich bases to yield 1-(2-arenoylethyl) derivatives; 8-substituted compounds remain unchanged under identical reaction conditions [1].

synthetic chemistry medicinal chemistry scaffold diversification Mannich reaction

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one: Evidence-Driven Application Scenarios for Procurement Decision-Making


Human DHODH Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

For laboratories conducting hDHODH inhibitor screening campaigns, 6-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one provides a validated sub-micromolar hit (IC50 = 709 nM) with a defined SAR profile relative to the non-chlorinated analog [1]. This compound serves as a reference point for exploring the contribution of 6-position halogenation to DHODH binding affinity. Procurement of the 8-methyl analog alone would yield 3.7-fold weaker activity (IC50 = 2,600 nM) [2], potentially missing lead-optimization opportunities.

Antiparasitic Drug Discovery Targeting Schistosoma mansoni DHODH

Research groups focused on neglected tropical diseases, particularly schistosomiasis, should prioritize this compound based on its potent S. mansoni DHODH inhibition (IC50 = 23 nM) and 31-fold selectivity over the human enzyme [1]. The 91-fold potency advantage over the non-chlorinated comparator (IC50 = 2,100 nM) [2] establishes the 6-chloro-8-methyl substitution pattern as critical for antiparasitic activity, making this compound a strategic procurement choice for hit-to-lead optimization against schistosomiasis.

MAO Enzyme Profiling and CNS Lead Identification

In neuropharmacology programs requiring MAO enzyme profiling, 6-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one offers measurable MAO-B activity (IC50 = 17,000 nM) with modest selectivity over MAO-A (IC50 = 24,000 nM) [1]. This profile contrasts with the 6-bromo-8-methyl analog, which shows inverted selectivity (MAO-A IC50 = 57,300 nM; MAO-B >100,000 nM) and weaker overall potency [2][3]. Selection of the chloro analog is indicated for studies requiring residual MAO-B engagement with quantifiable activity thresholds.

Synthetic Building Block for Mannich-Based Scaffold Diversification

Medicinal chemistry teams requiring a dihydroquinolin-4(1H)-one scaffold amenable to Mannich base derivatization should procure 6-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one. Unlike 8-substituted derivatives, which fail to react under Mannich conditions [1], the 6-chloro substitution pattern preserves reactivity at the nitrogen position, enabling synthesis of 1-(2-arenoylethyl) derivatives for library expansion and SAR exploration.

Quote Request

Request a Quote for 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.